molecular formula C16H22ClN3O B14744878 1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol CAS No. 525-31-5

1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol

Cat. No.: B14744878
CAS No.: 525-31-5
M. Wt: 307.82 g/mol
InChI Key: ZVFMMJFXUUKKFN-UHFFFAOYSA-N
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Description

1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol is a synthetic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with diethylaminoalkanes. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The intermediate product is then treated with various substituted aromatic or heteroaromatic aldehydes to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: :

Properties

CAS No.

525-31-5

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

1-[(7-chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol

InChI

InChI=1S/C16H22ClN3O/c1-3-20(4-2)11-13(21)10-19-15-7-8-18-16-9-12(17)5-6-14(15)16/h5-9,13,21H,3-4,10-11H2,1-2H3,(H,18,19)

InChI Key

ZVFMMJFXUUKKFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CNC1=C2C=CC(=CC2=NC=C1)Cl)O

Origin of Product

United States

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